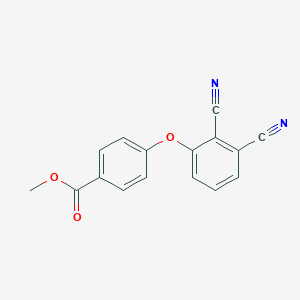
Naphthalen-2-yl 2-(1,3-dioxoisoindol-2-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalen-2-yl 2-(1,3-dioxoisoindol-2-yl)benzoate is a complex organic compound that features a naphthyl group and an isoindole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-2-yl 2-(1,3-dioxoisoindol-2-yl)benzoate typically involves the reaction of 2-naphthol with phthalic anhydride under acidic conditions. The reaction proceeds through an esterification process, where the hydroxyl group of 2-naphthol reacts with the anhydride to form the ester linkage .
Industrial Production Methods
it is likely that similar esterification processes are scaled up using appropriate catalysts and reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Naphthalen-2-yl 2-(1,3-dioxoisoindol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The naphthyl group can be oxidized to form naphthoquinone derivatives.
Reduction: The isoindole moiety can be reduced to form dihydroisoindole derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydroisoindole derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
Naphthalen-2-yl 2-(1,3-dioxoisoindol-2-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Naphthalen-2-yl 2-(1,3-dioxoisoindol-2-yl)benzoate is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
DNA Intercalation: The planar structure of the naphthyl group allows it to intercalate into DNA, potentially disrupting replication and transcription processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid: Similar structure but with a propanoic acid group instead of a naphthyl group.
Dithiobisphthalimide: Contains a dithio linkage instead of the ester linkage found in Naphthalen-2-yl 2-(1,3-dioxoisoindol-2-yl)benzoate.
Uniqueness
This compound is unique due to its combination of a naphthyl group and an isoindole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C25H15NO4 |
|---|---|
Poids moléculaire |
393.4 g/mol |
Nom IUPAC |
naphthalen-2-yl 2-(1,3-dioxoisoindol-2-yl)benzoate |
InChI |
InChI=1S/C25H15NO4/c27-23-19-9-3-4-10-20(19)24(28)26(23)22-12-6-5-11-21(22)25(29)30-18-14-13-16-7-1-2-8-17(16)15-18/h1-15H |
Clé InChI |
ZVGFBKXBDFBLGO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC=CC=C3N4C(=O)C5=CC=CC=C5C4=O |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC=CC=C3N4C(=O)C5=CC=CC=C5C4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-bromophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate](/img/structure/B339853.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclohexanecarboxamide](/img/structure/B339857.png)
![N-[4-(2,4-dichlorophenoxy)phenyl]-4-(1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxamide](/img/structure/B339858.png)


![2-(4-Bromophenyl)-2-oxoethyl 1,3-dioxo-2-[3-(2-quinoxalinyl)phenyl]-5-isoindolinecarboxylate](/img/structure/B339862.png)


![2-oxo-2-phenylethyl 2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoate](/img/structure/B339870.png)
![2-(4-bromophenyl)-2-oxoethyl 2-[(4-bromobenzoyl)amino]-3-methylbutanoate](/img/structure/B339871.png)
![2-(4-methoxyphenyl)-2-oxoethyl N-[(4-bromophenyl)carbonyl]valinate](/img/structure/B339872.png)
![2-(4-bromophenyl)-2-oxoethyl 2-[(4-chlorobenzoyl)amino]-3-methylbutanoate](/img/structure/B339873.png)
![2-(4-chlorophenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)valinate](/img/structure/B339876.png)
